4-(Azidomethyl)-2,6-dichloropyridine
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Overview
Description
4-(Azidomethyl)-2,6-dichloropyridine is a chemical compound characterized by the presence of an azidomethyl group attached to a dichloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2,6-dichloropyridine typically involves the introduction of an azidomethyl group to a dichloropyridine precursor. One common method involves the reaction of 2,6-dichloropyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2,6-dichloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Aminomethyl-2,6-dichloropyridine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-(Azidomethyl)-2,6-dichloropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2,6-dichloropyridine depends on its specific application. In organic synthesis, the azide group can act as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, the compound may interact with biological targets through its functional groups, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole: Another azidomethyl compound with applications in organic synthesis and medicinal chemistry.
Azidomethylbenzene: A simpler azidomethyl compound used in similar types of reactions.
Properties
CAS No. |
823189-02-2 |
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Molecular Formula |
C6H4Cl2N4 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
4-(azidomethyl)-2,6-dichloropyridine |
InChI |
InChI=1S/C6H4Cl2N4/c7-5-1-4(3-10-12-9)2-6(8)11-5/h1-2H,3H2 |
InChI Key |
JEIPWTSCQHHAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
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